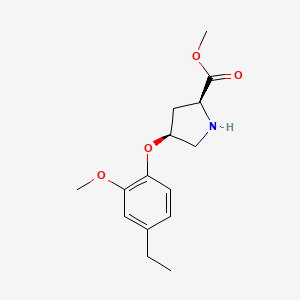
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide
Descripción general
Descripción
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide, or NAM-2-DP, is a small molecule that has been studied for its potential applications in a variety of areas. NAM-2-DP is a synthetic compound that has been used in various scientific research experiments, as well as in laboratory experiments. NAM-2-DP has been studied for its biochemical and physiological effects, its mechanism of action, and its potential applications in the medical and pharmaceutical fields.
Aplicaciones Científicas De Investigación
Green Synthesis
N-(3-Amino-4-methoxyphenyl)acetamide, a related compound to N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide, is significant in the production of azo disperse dyes. A novel Pd/C catalyst has been developed for its green synthesis, highlighting a more environmentally friendly approach in industrial production (Zhang Qun-feng, 2008).
Synthesis and Anticonvulsant Activity
Research on compounds similar to N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide has led to the development of anticonvulsant medications. For instance, trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides have been synthesized and shown to possess significant anticonvulsant activity, revealing potential therapeutic applications (E. Pękala et al., 2011).
Enzyme Inhibition
A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides, closely related to the target compound, were synthesized and found to be active against enzymes like acetylcholinesterase (AChE), indicating potential applications in enzyme inhibition research (A. Rehman et al., 2013).
Imaging Probes in PET Studies
Compounds structurally similar to N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide have been evaluated as imaging probes for positron emission tomography (PET), particularly in studying 5-HT2A receptors. This indicates its potential application in neuroimaging and neuropharmacology (J. Prabhakaran et al., 2006).
Synthetic Studies in Pharmaceuticals
Research has focused on developing new reagents, such as p-methoxybenzyl N-acetylcarbamate potassium salt, for use in the synthesis of pharmaceutical products. These compounds facilitate the production of N-alkylacetamides, demonstrating their utility in the synthesis of various drugs (Takeo Sakai et al., 2022).
Propiedades
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11-4-6-15(12(2)8-11)22-10-17(20)19-14-9-13(18)5-7-16(14)21-3/h4-9H,10,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUKFRWEVYDYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1384904.png)



![1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine](/img/structure/B1384911.png)
![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1384912.png)



